REACTION_CXSMILES
|
C(OC(OCC)(O[CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])C)C.[C:15]1([OH:21])C=CC=C[CH:16]=1.[CH2:22]([OH:24])[CH3:23]>>[CH3:10][C:9]([CH3:11])([CH:8]=[CH2:7])[CH2:23][C:22]([O:21][CH2:15][CH3:16])=[O:24]
|
Name
|
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)(OCC=C(C)C)OCC
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
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Details
|
Distillation of the residue
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Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)OCC)(C=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.12 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |